molecular formula C20H14ClN3O4 B6126221 2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide

2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide

Cat. No.: B6126221
M. Wt: 395.8 g/mol
InChI Key: SDPRQDXRNFRBHC-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C20H14ClN3O4. It is a member of the benzamide family, characterized by the presence of a benzamide core substituted with chloro, nitro, and phenylcarbamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 2-amino-5-chloro-N-[4-(phenylcarbamoyl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of retinoic acid receptor RXR-alpha and peroxisome proliferator-activated receptor gamma, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and phenylcarbamoyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4/c21-18-11-10-16(24(27)28)12-17(18)20(26)23-15-8-6-13(7-9-15)19(25)22-14-4-2-1-3-5-14/h1-12H,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPRQDXRNFRBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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